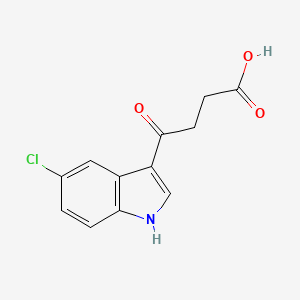
Cyclopropyl(thiophen-2-yl)methanone;1-iodo-2,3,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(thiophen-2-yl)methanone: is an organic compound that features a cyclopropyl group attached to a thiophene ring via a methanone linkage
1-iodo-2,3,4,5-tetramethylbenzene: is an aromatic compound with an iodine atom substituted on a benzene ring that is further substituted with four methyl groups. This compound is used in organic synthesis and has applications in medical, environmental, and industrial research.
Métodos De Preparación
Cyclopropyl(thiophen-2-yl)methanone: can be synthesized through the reaction of thiophene with cyclopropanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as tin(IV) chloride. The reaction is typically carried out in an inert solvent like methylene chloride at low temperatures to control the reaction rate and yield.
1-iodo-2,3,4,5-tetramethylbenzene: can be prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction is performed under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Análisis De Reacciones Químicas
Cyclopropyl(thiophen-2-yl)methanone: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
1-iodo-2,3,4,5-tetramethylbenzene: undergoes:
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Addition: The compound can participate in addition reactions with radicals or other reactive species.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action for Cyclopropyl(thiophen-2-yl)methanone involves its interaction with various biological targets, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
For 1-iodo-2,3,4,5-tetramethylbenzene , the mechanism of action in environmental applications involves its reaction with hydroxyl radicals, leading to the formation of various degradation products. This process helps in the breakdown of the compound in the environment .
Comparación Con Compuestos Similares
Cyclopropyl(thiophen-2-yl)methanone: can be compared with other thiophene derivatives, such as thiophene-2-carboxaldehyde and thiophene-2-acetic acid. Its unique cyclopropyl group provides distinct reactivity and properties compared to these similar compounds .
1-iodo-2,3,4,5-tetramethylbenzene: can be compared with other halogenated benzenes, such as 1-bromo-2,3,4,5-tetramethylbenzene and 1-chloro-2,3,4,5-tetramethylbenzene. The presence of iodine gives it unique reactivity and applications in organic synthesis .
Propiedades
Fórmula molecular |
C18H21IOS |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
cyclopropyl(thiophen-2-yl)methanone;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C8H8OS/c1-6-5-10(11)9(4)8(3)7(6)2;9-8(6-3-4-6)7-2-1-5-10-7/h5H,1-4H3;1-2,5-6H,3-4H2 |
Clave InChI |
AEODCYKXYICCEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)I.C1CC1C(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


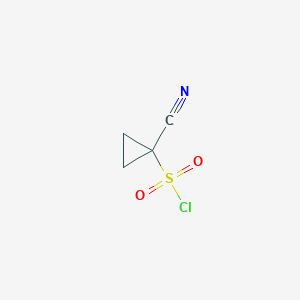
![tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate](/img/structure/B12821940.png)

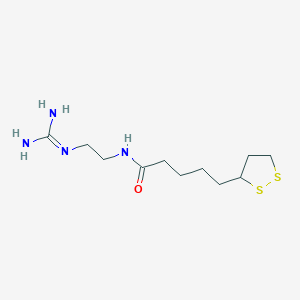
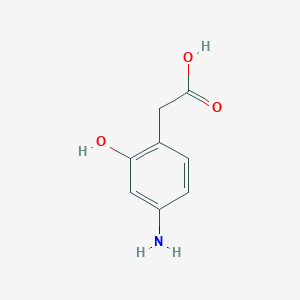
![2-(2-Methylbutyl)-1h-benzo[d]imidazole](/img/structure/B12821959.png)
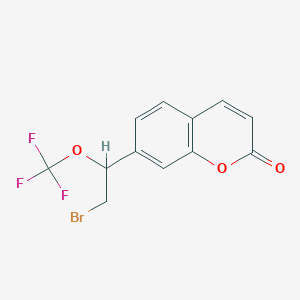

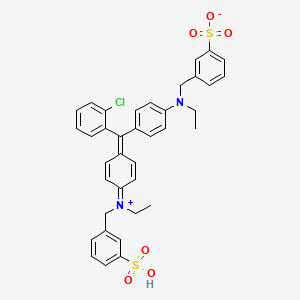
![3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline](/img/structure/B12821977.png)
![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12821984.png)
![3-Bromo-5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B12821986.png)
